molecular formula C8H9NO B1167896 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one CAS No. 101234-73-5

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

Cat. No.: B1167896
CAS No.: 101234-73-5
M. Wt: 135.16 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one is a versatile fused bicyclic heterocycle that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and organic synthesis. This compound is recognized for its role as a key building block in the construction of more complex molecules with biological activity. Researchers utilize this structure in the development of novel compounds, as its core framework is a featured component in various synthetic pathways. One of the prominent applications of this cyclopenta[b]pyridine core is its use as a key intermediate in the synthesis of pharmaceuticals, such as the antibiotic cefpirome . Furthermore, methodologies have been developed for the direct oxidation of related precursors to access this and similar 5-one analogues using manganese-based catalysts in water, highlighting a move towards greener synthetic chemistry . Beyond pharmaceuticals, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been synthesized and investigated for their utility in materials science, demonstrating excellent performance as corrosion inhibitors for carbon steel in acidic environments . The structure also appears in advanced investigational compounds, including allosteric modulators for neurological targets and kinase inhibitors in oncology research , underscoring its broad relevance in modern chemical research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-4-5-9-7-3-1-2-6(7)8/h4-5H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXPJLWOBZZOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one can be achieved through several methods. One effective method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The solvent of crystallization is often ethanol, which helps in obtaining a high-purity product .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce more saturated compounds. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Recent studies have shown that derivatives of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one exhibit promising cytotoxicity against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The compounds were assessed using the MTT assay, revealing significant inhibition rates that suggest potential as anticancer agents .
  • Monoamine Oxidase Inhibition : Research indicates that certain derivatives possess selective inhibitory activity against monoamine oxidase isoforms, which are critical targets for the treatment of neurological disorders such as depression and Parkinson's disease .

Material Science Applications

The compound's unique properties also lend themselves to applications in material science:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for enhancing mechanical and thermal properties. Its ability to form cross-linked networks can improve the durability of materials used in various industrial applications.

Case Study 1: Anticancer Compound Development

A series of derivatives based on this compound were synthesized and evaluated for their anticancer properties. The study focused on structural modifications to enhance bioactivity. The results indicated that specific substitutions significantly increased cytotoxicity against MCF-7 cells, highlighting the compound's potential as a lead structure for further drug development.

Case Study 2: Synthesis Optimization

An optimization study was conducted to improve the yield and purity of this compound through adjusted reaction conditions in manganese-catalyzed processes. The findings revealed that varying solvent systems and temperatures could lead to enhanced yields while maintaining high selectivity.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form coordinate bonds with metal surfaces, which is particularly relevant in its role as a corrosion inhibitor. The adsorption of the compound on metal surfaces follows the Langmuir isotherm model, involving both physisorption and chemisorption .

Comparison with Similar Compounds

Cyclopenta[b]pyridine Derivatives

Example Compounds :

  • 4-(Thiophen-3-yl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5d)
    • Substituents : Thiophen-3-yl, p-tolyl
    • Molecular Formula : C₁₈H₁₅N₂S
    • Properties : Improved thermal stability compared to unsubstituted analogs .

Pyrimidine Analogs

Example Compound :

  • 6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (CAS: 5661-01-8) Core Structure: Cyclopenta[d]pyrimidinone (pyrimidine instead of pyridine). Molecular Formula: C₇H₈N₂O Key Differences: Additional nitrogen atom increases hydrogen-bonding capacity, influencing solubility and receptor binding .

Thiophene-Fused Derivatives

Example Compounds :

  • 2-Phenyl-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one (CAS: 1954650-14-6) Core Structure: Thieno[3,2-c]pyridinone (sulfur atom in fused ring). Molecular Formula: C₁₂H₁₁NOS Key Differences: Sulfur atom enhances π-electron delocalization, affecting redox properties and metabolic stability .

Halogenated Derivatives

Example Compounds :

  • 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS: 1035219-96-5)
    • Substituents : Bromine, thiazole ring.
    • Molecular Formula : C₆H₅BrN₂OS
    • Reactivity : Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
  • 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one (CAS: 1078150-17-0) Molecular Formula: C₇H₆BrNOS Applications: Intermediate in synthesizing bioactive molecules; bromine increases molecular weight (232.10 g/mol) .

Biological Activity

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in cancer treatment and as a pharmaceutical intermediate.

Chemical Structure : The compound has the molecular formula C8H7NOC_8H_7NO and features a cyclopentane ring fused with a pyridine structure. Its unique structural characteristics contribute to its biological activity.

Synthesis Methods : The synthesis of this compound can be achieved through cyclocondensation reactions involving 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. Sodium alkoxides are typically used as catalysts in these reactions, facilitating the formation of the desired compound with high yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives:

  • Cell Line Studies : In vitro assays have shown significant cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. For instance, derivatives exhibited IC50 values ranging from 6.31 to 12.36 μM against these cell lines, indicating promising anticancer activity .
CompoundCancer Cell LineIC50 (μM)
4aA5496.31
4bMCF-78.13
4cHCT-1169.47

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound has been identified as a moderate inhibitor of cytochrome P450 enzymes (CYP3A4 IC50 = 5.9 μM), which play a crucial role in drug metabolism and bioactivation . This inhibition may influence the pharmacokinetics of co-administered drugs.
  • Phosphodiesterase Inhibition : Research indicates that derivatives of this compound can act as selective inhibitors of phosphodiesterase enzymes, specifically PDE4D, which are involved in inflammatory responses and cellular signaling pathways .

Study on Anticancer Activity

A study conducted on various derivatives of this compound demonstrated their efficacy against cancer cell lines. The results indicated that certain modifications to the chemical structure significantly enhanced cytotoxicity:

  • Modification Effects : Substituting different functional groups on the cyclopentane or pyridine rings often resulted in increased potency against specific cancer types. For example, compounds with electron-withdrawing groups showed higher activity compared to those with electron-donating groups .

Pharmacokinetic Profile

In vivo studies have shown that when administered orally in mice, the compound exhibits good bioavailability (F% = 53%) and favorable distribution to brain tissues (brain/plasma ratio = 2.7). However, its short half-life (approximately 0.46 hours) necessitates further optimization for therapeutic applications .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodConditionsYield (%)Key AdvantageReference
MulticomponentAcOH, reflux85–98High atom economy
High-pressure15 kbar, AcOH95Rapid cyclization
SubstitutionTHF, RT70–90Versatile functionalization

Basic: How is structural characterization performed for cyclopenta[b]pyridine derivatives?

Answer:
Structural confirmation relies on:

  • Spectroscopy :
    • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., δ 7.12–8.73 ppm for aromatic protons) .
    • IR : Functional groups like carbonyls (1650 cm1^{-1}) or amines (1580 cm1^{-1}) are detected .
  • X-ray Crystallography : Single-crystal analysis (e.g., Mercury software) resolves stereochemistry and ring conformation .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 212 for M+^+) confirm molecular weight .

Advanced: What strategies address low yields in cyclopenta[b]pyridine synthesis?

Answer:
Yield optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst Selection : Lewis acids (e.g., ZnCl2_2) enhance cyclization efficiency .
  • Pressure Modulation : High-pressure conditions reduce side reactions in fused-ring systems .
  • Purification Techniques : Gradient column chromatography or crystallization (e.g., dioxane/DMF mixtures) isolates pure products .

Advanced: How do substituent variations affect biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents at the 4-position enhance CYP1A2 inhibition (IC50_{50} < 1 µM) .
  • Bulkier Substituents : Tetrahydropyran or cyclopropyl groups increase steric hindrance, altering binding affinity to enzymatic targets .
  • Thioether Linkages : Improve pharmacokinetic properties (e.g., logP ~1.97) and antibacterial activity .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentPositionBiological ActivityReference
Cl4CYP1A2 inhibition
Thiophen-2-yl2Antibacterial (MIC: 8 µg/mL)
Tetrahydropyran4Improved metabolic stability

Advanced: How to resolve contradictions in spectral data interpretation?

Answer:
Contradictions arise from tautomerism or overlapping signals. Mitigation strategies include:

  • Multi-Spectral Correlation : Cross-validate NMR, IR, and HRMS data to confirm functional groups .
  • Computational Modeling : Density Functional Theory (DFT) predicts 1H^1H-NMR shifts within ±0.3 ppm accuracy .
  • Isotopic Labeling : 15N^{15}N-labeled analogs clarify nitrogen environments in complex heterocycles .

Basic: What are the applications in medicinal chemistry?

Answer:

  • Enzyme Inhibition : CYP1A2 modulation for drug metabolism studies .
  • Antibacterial Agents : Thieno[2,3-d]pyrimidine derivatives show activity against S. aureus .
  • Neuropharmacology : Tacrine analogs target acetylcholinesterase for Alzheimer’s research .

Advanced: What computational methods are used to study these compounds?

Answer:

  • Molecular Docking : Predict binding modes to CYP450 enzymes (AutoDock Vina) .
  • ADMET Prediction : SwissADME estimates bioavailability (e.g., logP = 1.97) and blood-brain barrier penetration .
  • DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (FMOs) for reactivity analysis .

Basic: Key analytical techniques for purity assessment?

Answer:

  • HPLC : Reverse-phase C18 columns (e.g., 95% MeOH/H2 _2O) quantify impurities (<0.1%) .
  • GC-MS : Volatile byproducts are detected during scale-up synthesis .
  • Elemental Analysis : Validate C, H, N, S content (e.g., ±0.3% deviation) .

Advanced: Challenges in scaling up synthesis?

Answer:

  • Reaction Exotherms : Controlled addition of reagents prevents thermal degradation .
  • Green Metrics : Optimize carbon efficiency (CE: 89.16%) and E-factor (0.12 kg waste/kg product) .
  • Crystallization Control : Solvent mixtures (dioxane/DMF) ensure consistent crystal morphology .

Advanced: SAR of CYP inhibitors based on cyclopenta[b]pyridines?

Answer:

  • Position 4 : Chloro substituents maximize CYP1A2 inhibition (IC50_{50} = 0.8 µM) via halogen bonding .
  • Position 2 : Methyl groups reduce cytotoxicity (CC50_{50} > 100 µM) while maintaining potency .
  • Hybrid Derivatives : Fusion with thieno-pyrimidines enhances selectivity for bacterial CYP51 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.